N-allyl-4-cyclohexene-1,2-dicarboximide
Description
N-Allyl-4-cyclohexene-1,2-dicarboximide is a heterocyclic compound derived from the cyclohexene dicarboximide core structure, featuring an allyl (-CH₂CH=CH₂) substituent at the nitrogen position. This compound belongs to the dicarboximide class, which is characterized by a six-membered cyclohexene ring fused with a five-membered imide ring containing two carbonyl groups. The allyl group may confer unique reactivity or bioactivity compared to other substituents, such as trichloromethylthio or tetrachloroethylthio moieties found in related compounds.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-prop-2-enyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H13NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-4,8-9H,1,5-7H2 |
InChI Key |
SNJFYQMFIMYANQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2CC=CCC2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of dicarboximide derivatives are heavily influenced by their N-substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electrophilic Reactivity : Trichloromethylthio (-S-CCl₃) and tetrachloroethylthio (-S-CCl₂CHCl₂) substituents enhance electrophilic character, enabling nucleophilic attack by fungal thiols, a mechanism critical to their fungicidal activity . The allyl group may exhibit similar reactivity through radical or Michael addition pathways.
- Environmental Persistence: Chlorinated derivatives (captan, captafol) are prone to hydrolysis and photodegradation, releasing Cl⁻, SOₓ, and NOₓ byproducts . The allyl derivative’s environmental fate remains uncharacterized but may involve oxidation to epoxides or allylic alcohols.
- Captafol: Higher toxicity (oral LD₅₀ rat: 5,000 mg/kg; mutagenic and suspected carcinogen) due to tetrachloroethylthio group . N-Allyl derivative: No direct toxicity data, but allyl compounds (e.g., allyl alcohol) are generally more toxic than saturated analogs.
Environmental and Regulatory Considerations
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